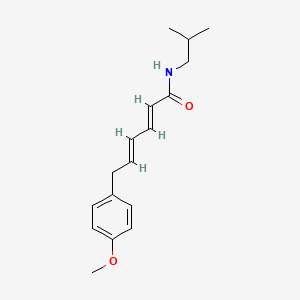

Piperovatine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E)-6-(4-methoxyphenyl)-N-(2-methylpropyl)hexa-2,4-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2/c1-14(2)13-18-17(19)8-6-4-5-7-15-9-11-16(20-3)12-10-15/h4-6,8-12,14H,7,13H2,1-3H3,(H,18,19)/b5-4+,8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRWUVSXOBLEJV-DVBIZMGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C=CC=CCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CNC(=O)/C=C/C=C/CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25090-18-0 | |

| Record name | Piperovatine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025090180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Natural Occurrence and Isolation Methodologies of Piperovatine

Botanical Sources and Biogeographical Distribution of Piperovatine-Producing Plants

This compound is primarily found in plants belonging to the Piperaceae family, which are widely distributed in tropical and subtropical regions of the world. mendeley.comresearchgate.net The distribution of these species is concentrated in forested areas of the Andes, Amazonia, Chocó, Central America, the Guayana Shield, and the Brazilian Atlantic coast. researchgate.net

Key this compound-Rich Species:

Piper piscatorum Trel. & Yunck.: This plant is native to the Amazonian regions of Venezuela and Brazil. researchgate.netnih.gov It is a significant source of this compound. nih.gov

Ottonia anisum Spreng.: A shrub commonly found in the Southeast of Brazil, this species is another notable source of this compound. scielo.brredalyc.org this compound has been identified in both the leaves and roots of this plant. scielo.brthieme-connect.com

Piper corcovadensis (Miq.) C. DC.: Native to Brazil, this plant is popularly known as "João brandinho" or "Falso-jaborandi". nih.govms-editions.cl this compound has been isolated from its roots. ms-editions.clnih.gov

Piper ovatum Vahl: This herbaceous plant is found throughout Brazil and is also a known source of this compound. nih.govrsc.org The compound has been isolated from its leaves. nih.govnih.govthieme-connect.com

Other Sources: this compound has also been isolated from other species, including Piper callosum, P. hancei, P. alatabaccum, Ottonia ovata, and O. vahlii. scielo.br

Table 1: Botanical Sources of this compound

| Botanical Name | Family | Common Name(s) | Native Region(s) | Plant Part(s) Containing this compound |

| Piper piscatorum Trel. & Yunck. | Piperaceae | - | Amazonia (Venezuela, Brazil) | Roots, Stems, Leaves |

| Ottonia anisum Spreng. | Piperaceae | Jaborandi, João-borandi | Southeast Brazil | Roots, Leaves |

| Piper corcovadensis (Miq.) C. DC. | Piperaceae | João brandinho, Falso-jaborandi | Brazil | Roots |

| Piper ovatum Vahl | Piperaceae | João burandi, Anesthetic | Brazil | Leaves |

Ethnobotanical Significance and Traditional Uses of this compound-Containing Plants in Indigenous Practices

The plants containing this compound have a rich history of use in traditional medicine and indigenous practices, primarily due to the compound's bioactive properties.

Piper piscatorum: Numerous Amazonian ethnic groups in Venezuela and Brazil have traditionally used the stems and roots of Piper piscatorum as a fish poison (barbasco), a remedy for toothaches, and a diaphoretic. researchgate.netnih.gov The roots are chewed to produce a tingling and numbing sensation, which helps alleviate pain in the teeth and gums. nih.gov The Piaroa and Hoti Indians of Amazonas in Venezuela also use it as a local anesthetic. nih.gov

Ottonia anisum: In Brazil, rural communities refer to some species of the genus Ottonia as "anestesia" and commonly chew the leaves and roots to relieve toothaches. mendeley.comscielo.brredalyc.org Ottonia anisum, known as "jaborandi" or "joão-borandi," is sold in open-air markets in Rio de Janeiro and is used in traditional medicine and religious rituals. scielo.brredalyc.org

Piper corcovadensis: In the North and Northeast regions of Brazil, the leaves of Piper corcovadensis are used in poultices and infusions to treat rheumatism, flu, and coughs. nih.govmdpi.com In the southeast, the roots and branches are chewed for their anesthetic effect on the mucous membrane to relieve toothaches. nih.govmdpi.com It is also used in folk medicine for the treatment of tuberculosis by Amazonian riverside communities. nih.gov

Piper ovatum: Popularly known as "joão burandi" or "anesthetic," Piper ovatum is used in Brazilian traditional medicine for the treatment of inflammation and as an analgesic. nih.gov

Advanced Methodologies for the Extraction and Purification of this compound from Biological Matrices

The isolation of this compound from its natural sources involves a series of extraction and purification steps to obtain the pure compound.

Diverse Solvent-Based Extraction Techniques and Optimization Strategies

Solvent extraction is a primary method for obtaining this compound from plant materials. The choice of solvent and extraction technique is crucial for maximizing the yield and purity of the compound.

Maceration: This simple technique involves soaking the powdered plant material in a suitable solvent at room temperature for an extended period. nih.govdergipark.org.tr For instance, the hydroalcoholic extract of Piper ovatum leaves was prepared by exhaustive maceration in an ethanol-water mixture (9:1 v/v). nih.govejournals.euresearchgate.net

Soxhlet Extraction: This method uses a specialized apparatus for continuous extraction with a volatile solvent, which can be more efficient than simple maceration. nih.govmdpi.com The crude extract of Piper corcovadensis roots was obtained using a Soxhlet apparatus with dichloromethane (B109758) as the solvent. ms-editions.cl

Methanol (B129727) Extraction: The roots of Piper piscatorum have been extracted with methanol to yield this compound. nih.gov Similarly, a methanolic extract of Ottonia anisum roots was prepared to investigate its anesthetic properties. scielo.br

Supercritical Fluid Extraction (SFE): A more advanced and environmentally friendly technique, SFE using carbon dioxide (CO2) has been employed for the extraction of this compound from Piper piscatorum leaves. researchgate.netufv.br The highest yield of this compound (0.93% w/w) was achieved from fresh leaves using CO2 modified with 10% ethanol (B145695) at 40 °C. nih.govresearchgate.netufv.br Drying the leaves before extraction was found to reduce the concentration of amides like this compound. researchgate.netufv.br

Chromatographic Separation and Isolation Protocols

Following initial extraction, chromatographic techniques are essential for the separation and purification of this compound from the complex mixture of compounds in the plant extract.

Column Chromatography: This is a widely used technique for the purification of this compound. nih.gov The crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel, and eluted with a solvent or a gradient of solvents of increasing polarity. scielo.brms-editions.cl For example, the crude extract of Piper corcovadensis roots was subjected to column chromatography on silica gel using a gradient of chloroform (B151607) and ethyl acetate (B1210297) to isolate this compound. ms-editions.cl Similarly, the n-hexane partition of the methanolic extract from Ottonia anisum roots was fractionated using silica gel column chromatography with a gradient of n-hexane, ethyl acetate, and methanol. scielo.br

Flash Chromatography: This is a rapid form of column chromatography that uses pressure to speed up the separation process. nih.gov It has been shown to be effective for the separation of compounds from plant extracts like those from the Piper genus. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for the final purification and analysis of this compound. mdpi.com It allows for the separation of closely related compounds, ensuring a high degree of purity. mdpi.com The hydroalcoholic extracts of Piper ovatum have been analyzed by HPLC to identify this compound. nih.gov

Biosynthetic Pathways and Chemical Synthesis of Piperovatine

Proposed Biosynthetic Routes for Piperovatine and Related Natural Amides

The biosynthesis of piperamides, a class of compounds to which this compound belongs, is a complex process involving the convergence of different metabolic pathways. While the complete biosynthetic machinery for this compound has not been fully elucidated, studies on closely related piperamides, particularly piperine (B192125) from Piper nigrum, have provided a foundational model.

Identification of Precursors and Enzymatic Transformations in Piperamide (B1618075) Biosynthesis

The molecular structure of piperamides suggests a mixed biosynthetic origin, a hypothesis that has been substantiated by precursor feeding experiments and enzymatic assays in various Piper species. scielo.brnih.govresearchgate.net The backbone of these amides is constructed from two primary building blocks: an aromatic acid moiety derived from the shikimic acid pathway and an amine moiety, often cyclic, originating from amino acids.

Key precursors and enzymatic steps identified in the biosynthesis of piperamides include:

L-Phenylalanine as the Aromatic Precursor: The journey towards the aromatic portion of piperamides begins with the amino acid L-phenylalanine. scielo.brnih.govresearchgate.net The enzyme phenylalanine ammonia (B1221849) lyase (PAL) catalyzes the initial step, converting L-phenylalanine into cinnamic acid. scielo.brresearchgate.netscielo.br This is a crucial entry point from primary metabolism into the vast phenylpropanoid pathway.

Formation of the Acid Moiety: Following the initial conversion, cinnamic acid undergoes a series of modifications, including hydroxylation, to form various substituted cinnamic acids. For instance, the enzyme cinnamate 4-hydroxylase (C4H) converts cinnamic acid to p-coumaric acid. nih.gov In the proposed pathway for piperine, a series of enzymatic steps are thought to lead to the formation of piperic acid. researchgate.net This acid is then activated by conversion to its coenzyme A (CoA) thioester, piperoyl-CoA, a reaction catalyzed by a CoA ligase . scielo.brresearchgate.net This activation is a critical prerequisite for the subsequent amide bond formation.

L-Lysine as the Amine Precursor: The characteristic piperidine (B6355638) ring found in many piperamides, such as piperine, is derived from the amino acid L-lysine. scielo.brnih.govresearchgate.net Isotopic labeling studies have confirmed the incorporation of L-lysine into the piperidine heterocycle. scielo.brresearchgate.net The proposed pathway involves the decarboxylation of lysine (B10760008) to form cadaverine, which then undergoes oxidative deamination and cyclization to form the piperidine ring structure. researchgate.net For this compound, the amine portion is isobutylamine (B53898), which is derived from the amino acid valine.

Amide Bond Formation: The final step in the biosynthesis is the condensation of the activated acid (e.g., piperoyl-CoA) with the amine moiety. This reaction is catalyzed by a specific acyltransferase . nih.gov

The table below summarizes the key precursors and enzymes involved in the general piperamide biosynthetic pathway, which provides a framework for understanding this compound's formation.

| Component | Precursor/Enzyme | Role in Biosynthesis | Supporting Evidence |

| Aromatic Moiety | L-Phenylalanine | Starting amino acid for the phenylpropanoid pathway | Labeled precursor feeding experiments scielo.brnih.gov |

| Phenylalanine Ammonia Lyase (PAL) | Catalyzes the conversion of L-phenylalanine to cinnamic acid | Enzymatic assays in Piper species scielo.brresearchgate.net | |

| Cinnamate 4-Hydroxylase (C4H) | Hydroxylates cinnamic acid | Enzyme activity observed in P. tuberculatum nih.gov | |

| CoA Ligase | Activates the carboxylic acid for amide formation | Identification in black pepper fruits scielo.brresearchgate.net | |

| Amine Moiety (Piperidine type) | L-Lysine | Origin of the piperidine ring | Labeled precursor feeding experiments scielo.brnih.govresearchgate.net |

| Amine Moiety (Isobutylamine type) | L-Valine | Presumed origin of the isobutylamine in this compound | Structural analogy |

| Final Assembly | Acyltransferase (Synthase) | Catalyzes the amide bond formation between the activated acid and the amine | Identification of piperine synthase nih.gov |

Investigations into the Genetic and Molecular Basis of this compound Biosynthesis

Advances in sequencing technology have enabled researchers to probe the genetic underpinnings of piperamide biosynthesis. Transcriptomic analysis of various Piper species has been instrumental in identifying candidate genes encoding the biosynthetic enzymes. nih.govbiorxiv.org

A landmark study by Schnabel et al. (2021) utilized a differential RNA-Seq approach on developing black pepper (Piper nigrum) fruits to uncover the enzyme responsible for the final step in piperine synthesis. nih.gov They successfully identified and characterized piperine synthase , a member of the BAHD family of acyltransferases. nih.govresearchgate.net This enzyme specifically catalyzes the transfer of the piperoyl group from piperoyl-CoA to piperidine, forming piperine. nih.gov

The same study also identified a second, more promiscuous BAHD-type enzyme, termed piperamide synthase . This enzyme can utilize a broader range of acyl-CoA donors and amine acceptors, suggesting a potential role in the diversification of piperamides within the plant. nih.gov These findings indicate that the biosynthesis of the vast array of piperamides found in nature is likely governed by a small family of related acyltransferase genes with varying substrate specificities. nih.govresearchgate.net

While these studies have focused on piperine, they provide a powerful blueprint for investigating the biosynthesis of other piperamides, including this compound. It is hypothesized that a specific acyltransferase, homologous to piperine synthase, exists in this compound-producing plants, which catalyzes the condensation of a corresponding activated fatty acid with isobutylamine. The ongoing transcriptomic analysis of different Piper species, such as P. chaba, is expected to further illuminate the specific genes and regulatory networks controlling the production of these valuable secondary metabolites. biorxiv.org

Synthetic Approaches to this compound and its Chemical Analogues

The chemical synthesis of this compound has been an area of active research, driven by the need to confirm its structure, provide material for biological testing, and create novel analogues with potentially enhanced properties.

Total Synthesis Strategies and Stereochemical Control

The total synthesis of this compound presents a key challenge in controlling the stereochemistry of its two adjacent chiral centers and the geometry of the conjugated diene system. Several synthetic routes have been developed to address these challenges.

One notable approach involves the stereoselective synthesis of the diene moiety, which is crucial for the molecule's bioactivity. researchgate.net Methodologies often employ Wittig-type olefination reactions or palladium-catalyzed cross-coupling reactions to construct the (2E,4E)-diene system with high stereoselectivity. The formation of the amide bond is typically achieved in the final steps of the synthesis by coupling the corresponding carboxylic acid or its activated derivative with isobutylamine.

Another strategy reported involves a novel application of molybdenum-mediated diene synthesis in the preparation of this compound. capes.gov.br The control of the stereochemistry at the C5 and C6 positions is a critical aspect of the synthesis. This has been achieved through various methods, including the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled diastereoselective reactions. For instance, asymmetric epoxidation followed by regioselective ring-opening can establish the required stereocenters on the aliphatic chain before the construction of the diene and the final amidation.

The general steps in a common synthetic approach are outlined below:

Asymmetric synthesis of the chiral core: Establishing the correct stereochemistry of the hydroxyl and methyl groups on the hexane (B92381) chain.

Construction of the conjugated diene: Formation of the (2E,4E)-dienoate system.

Amide bond formation: Coupling of the dienoic acid with isobutylamine to yield this compound.

Modular Synthesis for the Generation of Diverse this compound Derivatives

A modular synthesis approach allows for the rapid generation of a library of analogues by systematically varying the different components of the target molecule. splice.comroutenote.comsinecommunity.com While a dedicated modular synthesis platform for this compound has not been extensively reported, the general principles can be readily applied. A modular strategy for this compound analogues would involve the separate synthesis of three key building blocks or "modules":

The Aromatic/Aliphatic Acid Module: This module comprises the carboxylic acid portion. By synthesizing a variety of substituted aromatic or different aliphatic acids, the head group of the this compound analogue can be easily varied.

The Diene Linker Module: This component connects the acid and the amine modules. Modifications to this linker, such as altering its length or the geometry of the double bonds, can be explored.

The Amine Module: This is the isobutylamine part in the parent compound. A wide range of commercially available or synthetically accessible primary and secondary amines can be used to generate diversity at this position.

A modular approach was implicitly used in the synthesis of regiospecifically fluorinated analogues of this compound. researchgate.net This strategy highlights the potential of modularity in creating derivatives with tailored properties. By combining these modules using efficient and high-yielding coupling reactions, such as amide bond formation, a diverse library of this compound derivatives can be synthesized for structure-activity relationship (SAR) studies. This approach is invaluable for optimizing the biological activity and pharmacokinetic properties of this important natural product.

Advanced Structural Elucidation and Analytical Characterization of Piperovatine

Spectroscopic Analysis for the Definitive Structural Assignment of Piperovatine

Spectroscopic analysis is fundamental to the structural elucidation of this compound, offering unambiguous insights into its atomic composition and connectivity.

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound. Through one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved. researchgate.netresearchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of the hydrogen atoms in the molecule. Key signals include those corresponding to the olefinic protons of the hexadienamide chain, the aromatic protons of the methoxyphenyl group, and the protons of the isobutyl amide moiety. researchgate.netresearchgate.net Spin-spin simulation techniques can be employed to confirm the coupling constants and multiplicities of these signals, leading to a total and unambiguous assignment. researchgate.netresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms confirm the presence of the amide carbonyl group, the olefinic carbons, the aromatic ring carbons, and the carbons of the isobutyl group. researchgate.net

2D NMR Spectroscopy: Techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY) are invaluable for establishing the connectivity between protons and carbons. researchgate.nethyphadiscovery.com For instance, an HSQC spectrum correlates directly bonded proton and carbon atoms, while HMBC experiments reveal long-range couplings between protons and carbons, helping to piece together the entire molecular structure. researchgate.netmdpi.com A ¹³C/¹H chemical shift correlation diagram is instrumental in the complete assignment of the ¹³C NMR chemical shift values. researchgate.netresearchgate.net

Interactive Data Table: ¹H and ¹³C NMR Spectral Data for this compound researchgate.net

| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| 1 | - | - | - | 166.2 |

| 2 | 5.78 | d | 14.9 | 122.7 |

| 3 | 7.21 | dd | 14.9, 10.0 | 140.6 |

| 4 | 6.12 | dd | 15.2, 10.0 | 129.0 |

| 5 | 6.20 | dt | 15.2, 6.6 | 140.1 |

| 6 | 3.42 | d | 6.6 | 38.2 |

| 1' | - | - | - | 131.1 |

| 2', 6' | 7.08 | d | 8.6 | 129.5 |

| 3', 5' | 6.84 | d | 8.6 | 113.9 |

| 4' | - | - | - | 158.1 |

| 1'' | 3.16 | dd | 6.7, 6.1 | 46.9 |

| 2'' | 1.79 | nonet | 6.7 | 28.6 |

| 3'' | 0.92 | d | 6.7 | 20.1 |

| 4'' | 0.92 | d | 6.7 | 20.1 |

| MeO | 3.79 | s | - | 55.2 |

| NH | 5.49 | br s | - | - |

Mass Spectrometry (MS) in Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for obtaining structural information through analysis of its fragmentation patterns. lcms.czmsu.edu

When this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M+). chemguide.co.uk The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular mass, which helps in determining the elemental composition. lcms.cz

The molecular ions are energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is unique to the molecule and provides a "fingerprint" that can be used for identification. Analysis of the fragmentation pattern reveals information about the different structural components of this compound. For example, characteristic fragments can correspond to the loss of the isobutyl group, the methoxyphenyl group, or cleavage at various points along the dienamide chain. scielo.brresearchgate.netlibretexts.org

Interactive Data Table: Key Mass Spectrometry Data for this compound

| Parameter | Value | Significance |

| Molecular Formula | C₁₈H₂₅NO₂ | Basic chemical formula |

| Molecular Weight | 287.40 g/mol | Mass of one mole of the substance |

| Key Fragment Ions (m/z) | Varies by ionization method | Provides structural information |

Chromatographic and Other Advanced Analytical Techniques for this compound Quantification and Purity Assessment

Chromatographic techniques are indispensable for separating this compound from complex mixtures, quantifying its concentration, and assessing its purity. scioninstruments.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Applications

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the analysis of this compound. chromatographyonline.compatsnap.com These methods separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. sepscience.com

For this compound, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. This allows for the separation of this compound from other related amides and impurities. researchgate.net The purity of a this compound sample can be determined by analyzing the chromatogram for the presence of extraneous peaks. chromatographyonline.compatsnap.com The area under the this compound peak is proportional to its concentration, allowing for accurate quantification when compared to a reference standard. chromatographyonline.com

UPLC, an advancement on HPLC, utilizes smaller particle sizes in the column packing and higher pressures, resulting in faster analysis times, improved resolution, and enhanced sensitivity. sepscience.comphenomenex.comijsrtjournal.com This makes UPLC particularly suitable for high-throughput screening and the detection of trace-level impurities in this compound samples. ijsrtjournal.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. ste-mart.com It is particularly useful for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility, GC-MS can be used to analyze related volatile compounds in extracts from plants of the Piper genus. nih.govscientific.netnih.gov

In GC-MS analysis, the sample is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a mass spectrum for each component. cmbr-journal.com This allows for the identification of various compounds present in a sample, including potential impurities or co-occurring metabolites alongside this compound in natural extracts. sapub.org

Pharmacological Investigations of Piperovatine: in Vitro and Preclinical in Vivo Studies

Neuropharmacological Activities of Piperovatine

This compound, an isobutylamide found in plant species of the Piperaceae family, has been the subject of neuropharmacological research to elucidate its mechanisms of action on the nervous system. nih.govembrapa.br Studies have explored its interaction with key ion channels and its effects on neuronal cells, providing insight into its potential physiological activities.

A primary mechanism of action for this compound involves the modulation of voltage-gated sodium channels (VGSCs). nih.govnih.gov These channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons. frontiersin.orgwikipedia.org Research using a two-electrode voltage clamp on Xenopus oocytes expressing VGSCs from the German cockroach revealed that this compound induces inward currents that are dependent on repetitive channel openings. researchgate.net Specifically, it was observed that this compound stabilizes VGSCs in the fast-inactivated state after they open and hinders their transition to the slow-inactivated state. nih.govresearchgate.net This suggests that this compound preferentially binds to activated channels, stabilizing the voltage sensors in the conformation they adopt during depolarization. nih.govresearchgate.net

Further studies on neuronal cell cultures from Periplaneta americana showed that this compound application led to significant increases in intracellular calcium concentration. nih.gov This effect was completely blocked by the co-application of tetrodotoxin (B1210768) (TTX), a well-known VGSC blocker, strongly indicating that the calcium influx is a downstream consequence of VGSC activation. nih.gov The observed repetitive calcium spikes in these assays further support the activation of VGSCs as a key part of this compound's mode of action. nih.gov Unlike some other compounds, this compound's sialogogic (saliva-inducing) actions were not affected by the muscarinic acetylcholine (B1216132) receptor antagonist, atropine, ruling out involvement of the parasympathomimetic system in this particular effect. nih.gov

The effects of this compound have been characterized in neuronal cell cultures, primarily through monitoring changes in intracellular calcium and electrophysiological responses. nih.gov In cultures of Periplaneta americana neurons, this compound induced dramatic and repetitive spikes in intracellular calcium levels. nih.gov This physiological response points to a significant excitatory effect on the neurons.

The characterization of these electrophysiological responses has been crucial in understanding the compound's mechanism. The complete elimination of the this compound-induced calcium flux by tetrodotoxin confirms that the compound's action is dependent on the function of voltage-gated sodium channels. nih.gov By activating these channels, this compound leads to membrane depolarization, which in turn can trigger a cascade of events including the opening of voltage-gated calcium channels and subsequent rise in intracellular calcium.

Interactive Table: Electrophysiological Effects of this compound on Neuronal Cells

| Cell Type | Experimental Model | Key Finding | Reference |

|---|---|---|---|

| Periplaneta americana Neurons | Ratiometric calcium imaging | Induced dramatic increases in intracellular calcium concentration. | nih.gov |

| Periplaneta americana Neurons | Co-application with Tetrodotoxin (TTX) | Calcium flux was completely eliminated. | nih.gov |

| Periplaneta americana Neurons | Co-application with Atropine | Calcium flux was not affected. | nih.gov |

| Xenopus oocytes expressing cockroach VGSCs | Two-electrode voltage clamp | Induced inward currents dependent on repetitive channel openings. | researchgate.net |

This compound has been investigated for its local anesthetic-like properties, a characteristic popularly attributed to plants containing it, which are often used for toothaches. embrapa.brscielo.br Studies on ethanolic extracts of Ottonia martiana, containing this compound, have demonstrated a local anesthetic-like effect in experimental pain models. embrapa.brscielo.br This effect is also described as involving an analgesic action. embrapa.brscielo.br

However, the mechanism appears to differ from traditional local anesthetics. While local anesthetics like lidocaine (B1675312) typically block sodium channels, this compound acts as a sodium channel agonist, stimulating their opening. cabidigitallibrary.org In a guinea pig wheal test, an ethanolic extract of Ottonia martiana showed an inhibitory effect on cutaneous reflexes comparable to lidocaine. scielo.br Conversely, in a surface anesthesia model on the rabbit cornea, the same extract did not produce a significant anesthetic effect compared to lidocaine. scielo.br Research on extracts and isolated amides from Ottonia anisum also demonstrated a dose-dependent increase in the duration of sensory blockage in an in vivo animal model. scielo.br

Effects on Neuronal Cell Cultures and Electrophysiological Response Characterization

Anti-parasitic Efficacy of this compound in Preclinical Models

Beyond its neuropharmacological profile, this compound has demonstrated notable efficacy against parasites in preclinical studies, particularly against the agent of Chagas disease.

This compound, isolated from Piper ovatum, has shown significant activity against both the epimastigote and intracellular amastigote forms of Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govresearchgate.net This activity is crucial as current treatments for the disease have limitations. nih.gov

Investigations using electron microscopy have provided detailed insights into the morphological changes induced by this compound in T. cruzi. nih.govresearchgate.net Transmission and scanning electron microscopy revealed that the compound causes severe alterations to the parasite. nih.gov

The primary targets of these alterations appear to be the plasma membrane and mitochondria. nih.gov Ultrastructural studies on epimastigotes treated with this compound showed significant changes in the mitochondria and the presence of multiple vacuoles within the cytoplasm. researchgate.netthieme-connect.com Scanning electron microscopy further confirmed alterations in the shape and size of the epimastigotes. researchgate.net These mitochondrial dysfunctions are thought to trigger biochemical changes that ultimately lead to cell death, with evidence suggesting a possible autophagic process. nih.gov The formation of autophagic vacuoles was observed in a high percentage of treated cells. thieme-connect.com Furthermore, assays indicated that this compound treatment leads to alterations in the integrity of the parasite's cell membrane. thieme-connect.com

Interactive Table: Ultrastructural Alterations in T. cruzi Induced by this compound

| Microscopic Technique | Parasite Form | Observed Alteration | Reference |

|---|---|---|---|

| Transmission Electron Microscopy (TEM) | Epimastigote | Alterations in mitochondria and cytoplasm, multiple vacuoles. | researchgate.net |

| Scanning Electron Microscopy (SEM) | Epimastigote | Alterations in shape and size. | researchgate.net |

| TEM and SEM | Epimastigote | Severe alterations, mainly in plasma membrane and mitochondria. | nih.gov |

| Fluorescence Microscopy (MDC staining) | Epimastigote | Formation of autophagic vacuoles. | thieme-connect.com |

Investigation of Programmed Cell Death Pathways (e.g., Autophagy)

Research indicates that this compound can induce autophagic cell death in the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov Studies have shown that treatment with this compound leads to the formation of autophagic vacuoles in the parasite. thieme-connect.com This process of autophagy, a cellular self-degradation mechanism, is suggested as a key mechanism of cell death induced by this compound in these organisms. nih.govthieme-connect.com The alterations induced by the compound are distinct from typical apoptosis or necrosis. thieme-connect.com

Mitochondrial Dysfunction and Bioenergetic Perturbations

This compound has been observed to cause significant mitochondrial dysfunction in parasites like Trypanosoma cruzi and Leishmania amazonensis. nih.govejournals.eu In T. cruzi, electron microscopy has revealed severe alterations in the mitochondria of parasites treated with this compound. nih.gov This mitochondrial damage is a primary effect of the compound. nih.govresearchgate.net In L. amazonensis, treatment with a mixture containing this compound resulted in mitochondrial swelling and damage. ejournals.eu Such dysfunction can disrupt the parasite's bioenergetic processes, which are crucial for its survival. nih.govmdpi.com The disruption of mitochondrial function is a key factor that can lead to a cascade of biochemical alterations, ultimately resulting in cell death. nih.gov

Activity against Leishmania Species

This compound has demonstrated notable in vitro activity against Leishmania amazonensis, one of the species responsible for leishmaniasis. ejournals.eu The compound has shown efficacy against both the promastigote (the motile, flagellated form found in the insect vector) and amastigote (the non-motile, intracellular form in the mammalian host) stages of the parasite. ejournals.eumdpi.com

One study reported the 50% inhibitory concentration (IC50) of this compound against L. amazonensis promastigotes and amastigotes. ejournals.eu

Table 1: In Vitro Antileishmanial Activity of this compound against Leishmania amazonensis

| Parasite Form | IC50 (µg/mL) |

|---|---|

| Promastigote | 9.5 |

| Amastigote | 10 |

Source: Rodrigues-Silva et al., 2009 ejournals.eu

This demonstrates that this compound is effective against both life cycle stages of the parasite.

The primary cellular target of this compound in Leishmania amazonensis appears to be the mitochondrion. ejournals.eu Treatment with a mixture of this compound and piperlonguminine (B1678439) induced significant morphological changes in both promastigote and amastigote forms of the parasite. ejournals.eu

Key morphological alterations observed through transmission electron microscopy include:

Intense cytoplasmic vacuolization ejournals.eu

Mitochondrial swelling ejournals.eu

Mitochondrial damage ejournals.eu

These ultrastructural changes highlight the disruptive effect of the compound on the parasite's cellular integrity, particularly the mitochondria, which is a vital organelle for its survival. ejournals.eu

Acaricidal, Insecticidal, and Piscicidal Properties of this compound

This compound, isolated from the roots of Piper corcovadensis, has exhibited significant larvicidal activity against Aedes aegypti, the primary vector for dengue, chikungunya, and Zika viruses. bvsalud.orgms-editions.cl Studies have determined the lethal concentrations required to kill 50% (LC50) and 99% (LC99) of the mosquito larvae. bvsalud.orgms-editions.cl

Table 2: Larvicidal Activity of this compound against Aedes aegypti

| Parameter | Concentration (µg/mL) |

|---|---|

| LC50 | 17.78 |

| LC99 | 48.55 |

Source: Fernandez et al., 2020 bvsalud.orgms-editions.cl

According to established classifications, compounds with an LC50 value below 50 µg/mL are considered highly active against A. aegypti larvae, placing this compound in this category. ms-editions.cl This highlights its potential for development as a natural insecticide for mosquito control. bvsalud.orgms-editions.cl

Evaluation of In Vitro Efficacy against Promastigote and Amastigote Forms

Acaricidal, Insecticidal, and Piscicidal Properties of this compound

Efficacy against Ectoparasites (e.g., Rhipicephalus microplus cattle tick)

This compound, isolated from the roots of Piper corcovadensis, has demonstrated significant larvicidal activity against the cattle tick, Rhipicephalus (Boophilus) microplus. researchgate.netnih.gov This ectoparasite is a major concern in the cattle industry worldwide, causing substantial economic losses. researchgate.netnih.gov In laboratory settings, this compound has shown potent effects, with studies determining the lethal concentrations required to kill 50% (LC50) and 99% (LC99) of the larvae. researchgate.netnih.gov

One study reported an LC50 of 5.17 µg/mL and an LC99 of 25.41 µg/mL for this compound against R. microplus larvae. researchgate.netnih.gov When the LC99 concentration was tested in an open environment, it achieved a high efficacy of 96.63%, indicating that this compound retains its larvicidal action under more natural conditions. researchgate.netnih.gov These findings highlight the potential of this compound as a bioactive molecule for the development of new acaricides to control cattle ticks. researchgate.netnih.gov The use of such plant-derived compounds is of particular interest due to the increasing resistance of ectoparasites to conventional chemical acaricides. researchgate.netnih.gov

Table 1: Larvicidal Activity of this compound against Rhipicephalus microplus

| Parameter | Value (µg/mL) | Efficacy (%) in open environment |

|---|---|---|

| LC50 | 5.17 | N/A |

| LC99 | 25.41 | 96.63 |

Detailed Mechanisms of Insecticidal and Piscicidal Action

The insecticidal and piscicidal properties of this compound are primarily attributed to its action as a neurotoxin. ms-editions.clnih.govnih.gov Research indicates that piperamides, the class of compounds to which this compound belongs, target the nervous system of insects. ms-editions.cl Specifically, this compound has been shown to act on voltage-gated sodium channels, which are crucial for the generation and propagation of nerve impulses. nih.govnih.gov

Studies using Xenopus oocytes expressing voltage-gated sodium channels from the German cockroach (Blattella germanica) have provided detailed insights into this mechanism. nih.gov this compound induces inward currents that are dependent on the repetitive opening of these channels. nih.gov It appears to preferentially bind to activated channels and stabilize them in a fast-inactivated state, while inhibiting the transition to a slow-inactivated state. nih.gov This action effectively disrupts normal nerve function. Furthermore, this compound can shift the half-activation voltage of these channels. nih.gov

In vitro neuropharmacological evaluations using neuronal cell cultures from the American cockroach (Periplaneta americana) have shown that this compound causes a significant increase in intracellular calcium concentration. nih.gov This effect is blocked by the voltage-gated sodium channel blocker, tetrodotoxin (TTX), confirming that the influx of calcium is a consequence of sodium channel activation. nih.gov The piscicidal properties of this compound, observed in plants like Piper piscatorum, are also linked to this neurotoxic mechanism of action. nih.govembrapa.br

Antimicrobial and Antifungal Investigations of this compound

This compound has demonstrated notable antibacterial activity against several bacterial species, including the significant human pathogen Mycobacterium tuberculosis and the Gram-positive bacterium Bacillus subtilis. embrapa.brscielo.brmdpi.com

In studies evaluating its efficacy against M. tuberculosis H37Rv, this compound exhibited a minimal inhibitory concentration (MIC) of 8.0 µg/mL. embrapa.brscielo.br This was found to be more potent than the crude ethanolic extract and other fractions from Ottonia martiana, from which it was isolated. embrapa.brscielo.br The selectivity index (SI), which is a ratio of cytotoxicity to antimicrobial activity, was calculated to be 9.66 for this compound, suggesting a degree of selective toxicity towards the bacteria over host cells. embrapa.brscielo.br

Against Bacillus subtilis, this compound showed a MIC value of 15.6 µg/mL. mdpi.comresearchgate.net This activity was observed in studies screening amides isolated from the leaves of Piper ovatum. mdpi.comresearchgate.net

Table 2: Antibacterial Activity of this compound

| Bacterial Species | MIC (µg/mL) |

|---|---|

| Mycobacterium tuberculosis H37Rv | 8.0 |

| Bacillus subtilis ATCC 6623 | 15.6 |

This compound has also been investigated for its antifungal properties and has shown good activity against Candida tropicalis. mdpi.comresearchgate.net In studies with amides from Piper ovatum, this compound demonstrated a minimal inhibitory concentration (MIC) of 3.9 µg/mL against C. tropicalis ATCC 28707. mdpi.comresearchgate.net

Furthermore, this compound was found to have an inhibitory effect on the adherence of C. tropicalis to glass surfaces at a concentration of 10 µg/mL. mdpi.com This suggests that in addition to inhibiting fungal growth, this compound may also interfere with biofilm formation, which is an important virulence factor for Candida species.

Table 3: Antifungal Activity of this compound

| Fungal Species | MIC (µg/mL) |

|---|---|

| Candida tropicalis ATCC 28707 | 3.9 |

The precise mechanisms underlying the antimicrobial and antifungal activities of this compound are not yet fully elucidated. scielo.br However, it is hypothesized that the lipophilic nature of piperamides like this compound allows them to interact with and disrupt the cell membranes of microorganisms. This disruption could lead to increased membrane permeability and the leakage of essential intracellular components, ultimately resulting in cell death.

For its antimycobacterial activity, while the specific target is not confirmed, it is possible that this compound interferes with essential enzymatic processes or the integrity of the unique mycobacterial cell wall. nih.gov In the case of its antifungal action against Candida tropicalis, the observed inhibition of adherence suggests that this compound may interfere with cell surface proteins or other factors involved in the initial stages of biofilm formation. mdpi.com Further research is needed to fully understand the molecular targets and pathways involved in this compound's antimicrobial effects.

Antifungal Activity (e.g., against Candida tropicalis)

Other Reported Biological Activities of this compound in Preclinical Settings

Beyond its effects on ectoparasites and microbes, this compound has been associated with a range of other biological activities in preclinical research. These include local anesthetic, analgesic, leishmanicidal, and trypanocidal effects. ms-editions.clembrapa.br

The local anesthetic-like properties of this compound have been observed in experimental models of pain, where it has demonstrated an analgesic action. embrapa.brscite.ai This activity is consistent with its traditional use in some cultures for relieving toothaches. nih.gov The mechanism for this is likely related to its action on voltage-gated sodium channels, similar to its insecticidal effects.

Furthermore, this compound has shown activity against protozoan parasites. It has been reported to have leishmanicidal activity against Leishmania amazonensis and trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. ms-editions.clrevistacaatinga.com.br

Anti-inflammatory Effects in In Vitro and Preclinical In Vivo Studies

The anti-inflammatory potential of this compound has been a subject of scientific investigation, drawing from its presence in medicinal plants traditionally used to treat inflammatory conditions. Research has explored its effects in both cellular (in vitro) and animal (in vivo) models, providing preliminary evidence of its activity.

In Vitro Investigations

While comprehensive in vitro studies detailing the specific molecular mechanisms of this compound's anti-inflammatory action are limited, research on its effects on immune cells provides some insight. A study investigating the biological activity of compounds isolated from the leaves of Piper ovatum, a plant known in folk medicine for its anesthetic and anti-inflammatory properties, evaluated the cytotoxicity of this compound. nih.govbibliotekanauki.pl The 50% inhibitory concentration (IC50) of isolated this compound was determined against different cell lines, including macrophages which are key players in the inflammatory response. bibliotekanauki.pl

The study found that the cytotoxic concentrations of this compound for J774G8 macrophages and Vero cells were significantly higher than those effective against Leishmania amazonensis parasites, suggesting a selective activity. bibliotekanauki.pl

Table 1: In Vitro Activity of this compound and Related Compounds

| Compound/Mixture | Test Organism/Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | L. amazonensis promastigotes | 9.5 bibliotekanauki.pl |

| L. amazonensis amastigotes | 10 bibliotekanauki.pl | |

| This compound & Piperlonguminine (2:3 mixture) | L. amazonensis promastigotes | 0.9 bibliotekanauki.pl |

| L. amazonensis amastigotes | 24 bibliotekanauki.pl | |

| Piperlonguminine | L. amazonensis promastigotes | 2.5 bibliotekanauki.pl |

This table presents the 50% inhibitory concentrations (IC50) of this compound, piperlonguminine, and their mixture against Leishmania amazonensis, as reported in a study by Feitosa et al. (2009). The data is provided for comparative purposes within the context of the broader study from which it is sourced.

Preclinical In Vivo Studies

The anti-inflammatory effects of this compound have been assessed in animal models, notably in studies of topical inflammation. One key study utilized the croton oil-induced ear edema model in mice to evaluate the activity of a mixture of amides obtained from Piper ovatum, consisting of this compound and piperlonguminine in a 2:3 ratio. nih.gov Croton oil is a known irritant that induces a significant inflammatory response, making this a standard model for assessing topical anti-inflammatory agents. nih.gov

In this model, the mixture of this compound and piperlonguminine demonstrated a significant and dose-dependent reduction in ear edema. nih.gov This suggests that the amide constituents of P. ovatum are responsible for its anti-inflammatory effects observed in traditional medicine. nih.gov While the hydroalcoholic extract of the leaves did not show efficacy in a carrageenan-induced pleurisy model in rats, the positive results in the topical model point towards a potent local anti-inflammatory action of the amides. nih.gov

Table 2: Effect of this compound and Piperlonguminine Mixture on Croton Oil-Induced Ear Edema in Mice

| Treatment | Dose (mg/ear) | Edema Reduction (%) |

|---|---|---|

| Mixture of this compound and Piperlonguminine | 2.5 | Significant nih.gov |

| 1.25 | Significant nih.gov |

This table summarizes the findings on the anti-inflammatory activity of a mixture of this compound and piperlonguminine in a preclinical animal model. The data is derived from a study by Bezerra et al. (2008), which evaluated the effect of the amide mixture on croton oil-induced ear edema in mice.

It is important to note that these in vivo findings are based on a mixture of this compound and piperlonguminine. nih.gov Therefore, while indicative of the potential of this compound as an anti-inflammatory agent, the results reflect the combined action of the two compounds. nih.gov Further studies using isolated this compound are necessary to delineate its specific contribution to the observed effects.

Mechanistic Elucidation of Piperovatine S Biological Actions

Identification of Molecular Targets and Receptor Interactions

Piperovatine's biological effects are initiated through its interaction with specific molecular targets within the cell. Research has primarily focused on its modulation of ion channels and its influence on key cellular signaling cascades.

Detailed Analysis of Ion Channel Modulation (e.g., Voltage-Gated Sodium Channels)

A primary molecular target of this compound is the voltage-gated sodium channel (VGSC) nih.govdntb.gov.ua. These channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons cvpharmacology.com. Studies using a two-electrode voltage clamp on Xenopus oocytes expressing VGSCs from the German cockroach (Blattella germanica) have provided detailed insights into this compound's mode of action nih.govresearchgate.net.

This compound's interaction with VGSCs is use-dependent, meaning it preferentially binds to channels that are in an activated state nih.govresearchgate.net. Repetitive stimulation of the channels through depolarizing pulses enhances the effect of this compound, leading to an increased inward sodium current nih.govresearchgate.net. For instance, maximal currents were observed with 10 μM this compound after 100 trains of depolarizing pulses at a frequency of 25 Hz nih.govresearchgate.net. This suggests that the compound stabilizes the voltage sensors of the channel in the conformation they adopt during depolarization nih.govresearchgate.net.

Furthermore, this compound shifts the half-activation voltage of the channel from -35 mV to -45 mV following conditioning pulses, indicating that it makes the channels more likely to open at more negative membrane potentials nih.govresearchgate.net. A key finding is that this compound stabilizes the fast-inactivated state of the VGSC after it opens and hinders the transition to the slow-inactivated state nih.govresearchgate.net. This prolonged stabilization of the inactivated state can disrupt normal neuronal signaling.

The action of this compound as a sodium channel agonist also explains its observed physiological effects, such as its piscicidal (fish-killing) properties, as fish are particularly sensitive to agents that activate sodium channels scielo.br. This agonistic activity leads to a significant increase in intracellular calcium in neurons, an effect that is blocked by the VGSC blocker tetrodotoxin (B1210768) (TTX), further confirming the role of these channels in this compound's mechanism nih.gov.

| Parameter | Effect of this compound | Reference |

| Target | Voltage-Gated Sodium Channels (VGSCs) | nih.govdntb.gov.ua |

| Binding State | Prefers activated channels (Use-dependent) | nih.govresearchgate.net |

| Effect on Current | Induces inward sodium currents with repetitive opening | nih.govresearchgate.net |

| Half-Activation Voltage | Shifts from -35 mV to -45 mV | nih.govresearchgate.net |

| Channel State Stabilization | Stabilizes the fast-inactivated state | nih.govresearchgate.net |

| Transition Inhibition | Inhibits transition to the slow-inactivated state | nih.govresearchgate.net |

| Overall Action | Acts as a sodium channel agonist | scielo.br |

Exploration of Interactions with Key Cellular Signaling Pathways

While direct modulation of ion channels is a primary mechanism, the biological activities of piperamides, the class of compounds to which this compound belongs, often involve the modulation of key cellular signaling pathways. Although research directly on this compound's interaction with these pathways is less extensive than for its congener, piperine (B192125), inferences can be drawn from the broader family of piperamides.

Studies on related piperamides like piperine have shown interference with multiple signaling pathways, including the Akt, ERK1/2, and p38 mitogen-activated protein kinase (MAPK) pathways mdpi.com. The MAPK pathway, in particular, is a crucial regulator of cellular processes such as proliferation, differentiation, and apoptosis nih.gov. Piperine has been shown to activate the JNK/p38 MAPK-mediated intrinsic apoptotic pathway in some cancer cells d-nb.inforesearchgate.net. This activation leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, key executioners of apoptosis d-nb.info.

Piperlongumine, another related piperamide (B1618075), has been shown to induce the production of reactive oxygen species (ROS), which in turn activates the Erk signaling pathway d-nb.info. It also inhibits the NF-κB signaling pathway, which is involved in inflammation and cell survival d-nb.info. Given the structural similarities and some overlapping biological activities, it is plausible that this compound may also exert its effects through modulation of these or similar signaling cascades, such as the PI3K/Akt/mTOR and MAPK pathways. However, more direct research on this compound is needed to confirm these interactions.

Characterization of Cellular and Subcellular Level Effects

The interaction of this compound with its molecular targets triggers a cascade of events at the cellular and subcellular levels, ultimately leading to its observed biological effects.

Impact on Mitochondrial Function, Membrane Potential, and Bioenergetics

The mitochondrion is a key organelle affected by this compound, particularly in the context of its effects on the protozoan parasite Trypanosoma cruzi nih.govresearchgate.net. The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and is essential for ATP production nih.govnih.gov.

Treatment of T. cruzi with this compound leads to a significant decrease in the mitochondrial membrane potential, indicating mitochondrial depolarization thieme-connect.com. Specifically, at its IC90 concentration, this compound caused a 30.3% decrease in the fluorescence intensity of Rhodamine 123, a dye used to measure ΔΨm thieme-connect.com. This disruption of the mitochondrial membrane potential can impair the cell's energy production and trigger downstream cell death pathways thieme-connect.com. The mitochondrial dysfunction induced by this compound is considered a key factor in its trypanocidal activity, leading to biochemical alterations that culminate in cell death nih.govthieme-connect.com.

| Parameter | Effect of this compound on T. cruzi | Reference |

| Target Organelle | Mitochondria | nih.govresearchgate.net |

| Mitochondrial Membrane Potential (ΔΨm) | Decrease (Depolarization) | thieme-connect.com |

| Rhodamine 123 Fluorescence Decrease | 30.3% at IC90 | thieme-connect.com |

| Consequence | Impaired bioenergetics, triggers cell death | nih.govthieme-connect.com |

Alterations in Cellular Membrane Integrity

In addition to its effects on mitochondrial membranes, this compound also impacts the integrity of the plasma membrane thieme-connect.com. In studies on T. cruzi, treatment with this compound resulted in ultrastructural alterations to the cell membrane thieme-connect.com. This was further confirmed by flow cytometry using propidium (B1200493) iodide (PI), a fluorescent dye that can only enter cells with compromised membranes. Treatment with this compound led to an 84% increase in the PI signal, indicating significant alterations in membrane integrity thieme-connect.com. This loss of membrane integrity is a hallmark of certain types of cell death and contributes to the compound's cytotoxic effects thieme-connect.com.

Mechanisms of Autophagic Processes and Induced Cell Death

This compound has been shown to induce a specific form of programmed cell death known as autophagy in Trypanosoma cruzi nih.govthieme-connect.comms-editions.cltandfonline.com. Autophagy is a cellular process involving the degradation of a cell's own components through the lysosomal machinery frontiersin.orgnih.gov. It can be a survival mechanism under stress, but can also lead to cell death, often referred to as autophagic cell death conicet.gov.artandfonline.comnih.govresearchgate.netd-nb.info.

Ultrastructural studies of T. cruzi treated with this compound revealed the presence of multiple vacuoles in the cytoplasm, a characteristic feature of autophagy thieme-connect.com. The formation of autophagic vacuoles was observed in 90% of the cells treated with this compound, as visualized by labeling with monodansylcadaverine (MDC), a fluorescent marker for autophagic vacuoles thieme-connect.com. The cell death process induced by this compound is distinct from typical apoptosis or necrosis thieme-connect.com. The mitochondrial dysfunction caused by the compound is believed to be a trigger for these autophagic processes, ultimately leading to the parasite's demise nih.gov.

Structure Activity Relationship Sar Studies and Analog Development for Piperovatine

Systematic Modifications of Piperovatine's Core Chemical Structure

The development of this compound analogs through systematic chemical modification aims to enhance its biological activities and pharmacokinetic properties. Research into the broader class of piperamides, to which this compound belongs, has established foundational principles for these modifications.

The aliphatic chain connecting the aromatic ring and the amide group is a key determinant of the biological activity in piperamides. SAR studies have shown that both the length and degree of unsaturation of this chain are critical. For piperamide (B1618075) compounds in general, a conjugated double bond adjacent to the amide carbonyl is considered necessary for binding to biological targets. semanticscholar.org

Research on various piperamides has yielded specific insights into chain modifications:

Chain Length: The length of the lipophilic aliphatic chain plays a significant role. General SAR studies on piper amides suggest that the chain must contain at least four carbon atoms to be active. semanticscholar.org However, the optimal length can vary depending on the specific biological target. For instance, some studies on insecticidal piperamides have indicated that a shorter aliphatic chain can lead to higher activity. sbq.org.br Conversely, studies on other piperamides, like guineensine, which has a longer chain than this compound, highlight the importance of alkyl chain length for specific activities such as endocannabinoid uptake inhibition. mdpi.com

Unsaturation: The presence and configuration of double bonds are crucial. The (2E,4E)-diene system, as seen in piperine (B192125) and related compounds, is a common feature associated with bioactivity. Modifications that alter this conjugation, such as saturation of the double bonds, can lead to a significant decrease or complete loss of activity. For example, in a study of piperine analogs, the maintenance of the conjugated diene system was essential for retaining potent activity.

Table 1: Impact of Aliphatic Chain Length on Biological Activity of Piperamides

| Compound Class | Modification | Observed Impact on Activity | Reference |

|---|---|---|---|

| Piperamides | Shortening of the aliphatic chain | Increased insecticidal activity | sbq.org.br |

| Guineensine | Longer aliphatic chain | Inhibition of endocannabinoid uptake | mdpi.com |

| General Piper Amides | Requirement of at least four carbons | Necessary for general bioactivity | semanticscholar.org |

The amide group in this compound is a critical anchor for its biological interactions and a prime target for synthetic modification. Altering the amine component can significantly influence potency, selectivity, and pharmacokinetic properties. This compound itself features an isobutyl amide.

Key findings from analog studies include:

Amine Substituent Size: SAR studies suggest that the amine part of the molecule should be bulky for optimal activity. semanticscholar.org This is exemplified by the natural occurrence of piperidine (B6355638), pyrrolidine, and isobutyl moieties in active piperamides. semanticscholar.orgmdpi.com

Replacement of the Amine: Replacing the native amine with other functional groups has yielded compounds with altered and sometimes enhanced activities. In one study, replacing the isobutyl or piperidyl groups of certain (2E, 4E)-5-phenylpenta-2,4-dienamides with N,N-diethyl groups resulted in a notable increase in dose-dependent antifungal activity. researchgate.net

N-Aryl Amide Analogs: Semi-synthesis of N-aryl amide analogs of the related compound piperine, where the piperidine ring was replaced with various aryl amines, produced derivatives with enhanced potency. For example, a 2,5-dimethoxy-substituted phenyl piperamide analog was found to be fourfold more potent in antitrypanosomal activity and fivefold more potent in antimalarial activity than the parent piperine. mdpi.com This suggests that replacing this compound's isobutyl group with substituted aryl amines could be a promising strategy for developing new therapeutic agents.

Table 2: Pharmacological Consequences of Amide Moiety Substitution in Piperamides

| Parent Compound | Amide Modification | Resulting Pharmacological Effect | Reference |

|---|---|---|---|

| (2E, 4E)-5-phenylpenta-2,4-dienamides | Replacement of isobutyl/piperidyl with N,N-diethyl | Increased dose-dependent antifungal activity | researchgate.net |

| Piperine | Replacement of piperidine with 2,5-dimethoxyphenylamine | 4x increase in antitrypanosomal activity, 5x increase in antimalarial activity | mdpi.com |

| General Piper Amides | Requirement of a bulky amine | Important for general bioactivity | semanticscholar.org |

The 3,4-methylenedioxyphenyl group is a characteristic feature of many bioactive piperamides, including this compound. Modifications to this aromatic ring, such as altering the substitution pattern, can have a profound impact on biological activity.

Key structure-activity correlations from studies on related piperamides include:

Substitution Pattern: The nature and position of substituents on the aromatic ring are critical. In a study on piperlotines, the aromatic substitution pattern was a strong determinant of anti-inflammatory activity. scielo.org.mx Specifically, the presence of electron-donating methoxy (B1213986) groups was correlated with lower edema inhibition compared to analogs with electron-withdrawing groups. scielo.org.mx

Halogenation: The introduction of halogen atoms can significantly boost activity. In a study of synthetic piperlongumine-type analogs, replacing one of the meta-methoxy groups on the phenyl ring with chlorine, bromine, or iodine led to a distinct increase in antiparasitic activities against Leishmania major and Toxoplasma gondii. researchgate.net

Removal of Substituents: In some cases, simplifying the aromatic ring can be beneficial. For certain antifungal analogs, compounds with no substituents on the aromatic ring displayed higher activity. researchgate.net This highlights that the 3,4-methylenedioxyphenyl group, while common, may not be optimal for all biological targets.

Table 3: Structure-Activity Correlations of Aromatic Ring Derivatizations in Piperamides

| Compound Class | Aromatic Ring Modification | Observed Structure-Activity Correlation | Reference |

|---|---|---|---|

| Piperlotines | Addition of electron-donating groups (e.g., -OCH₃) | Low anti-inflammatory (edema inhibition) activity | scielo.org.mx |

| Piperlongumine Analogs | Replacement of a methoxy group with a halogen (Cl, Br, I) | Increased antiparasitic activity | researchgate.net |

| Antifungal Amide Analogs | No substituent on the aromatic ring | Higher antifungal activity | researchgate.net |

Amide Moiety Substitutions and Pharmacological Consequences

Application of Computational Chemistry and In Silico Approaches in SAR Elucidation

Modern drug discovery heavily relies on computational methods to accelerate the process of identifying lead compounds and understanding their mechanisms of action. For this compound and its analogs, in silico techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are invaluable for elucidating SAR.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as a protein or enzyme. igem.wiki This method is instrumental in screening large libraries of virtual compounds and prioritizing candidates for synthesis and biological testing.

For piperamides, docking studies have provided crucial insights:

Target Identification and Binding Mode: Docking simulations have been used to test piperamides against various biological targets. For instance, a study tested 97 alkamides and piperamides against key proteins of the SARS-CoV-2 virus, including the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). nih.govacs.org The results showed that dimeric piperamides had a high binding affinity and potential antiviral activity, with docking revealing the specific amino acid residues involved in the interaction. nih.govacs.org

Prioritizing Enzymes for Synthesis: In metabolic engineering projects aimed at producing piperamides, molecular docking has been used to screen and prioritize enzymes for their ability to catalyze specific steps in the biosynthetic pathway. igem.wiki By estimating the binding energy between candidate enzymes and pathway substrates, researchers can select the most efficient biocatalysts for experimental validation. igem.wiki

Understanding Stability: Docking is often followed by molecular dynamics (MD) simulations to assess the stability of the predicted ligand-protein complex over time. nih.gov For example, after docking showed pipercyclobutanamide B had a high affinity for the SARS-CoV-2 Mpro, MD simulations confirmed that it formed a stable complex, reinforcing its potential as an antiviral agent. nih.gov

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov By identifying key physicochemical or structural descriptors that correlate with activity, QSAR models can predict the potency of new, unsynthesized analogs.

The application of QSAR in the study of piperamides has been fruitful:

Predicting Bioactivity: QSAR models have been successfully developed to predict the activity of piperamide analogs. In a study of piperine analogs as inhibitors of the Staphylococcus aureus NorA efflux pump, a highly predictive QSAR model was generated. nih.gov The model revealed that an increase in the partial negative surface area of the compound increased its inhibitory activity, while the area of the molecular shadow was inversely proportional to activity. nih.gov

Guiding Drug Design: QSAR studies provide guidelines for designing new compounds. A QSAR analysis of piperamides for neuropathic pain regulation found an association between bioactivity and chain length, providing a rationale for designing new analogs with optimized chains. mdpi.com Similarly, QSAR studies on piperlongumine-type derivatives were used to predict the IC₅₀ values of new analogs, which were then compared with experimentally observed values to validate the model. researchgate.net

Identifying Key Structural Features: QSAR helps to quantify the contribution of different structural features. A study on piperazine (B1678402) derivatives identified electrostatic and steric factors, but not hydrophobicity, as the key correlates with antagonistic effects, providing a clear direction for further chemical modification. nih.gov

Molecular Docking Simulations for Ligand-Target Binding Prediction

Biological Activity Profiles of Synthesized this compound Analogues and Hybrid Derivatives

The inherent biological activities of this compound have spurred research into the synthesis of its analogues and hybrid derivatives to explore and potentially enhance its therapeutic properties. Investigations have primarily focused on evaluating the antiparasitic, antimycobacterial, and antifungal activities of these novel compounds.

Antiparasitic Activity

Bioassay-guided fractionation of extracts from Piper ovatum has highlighted the potent antileishmanial activity of its constituent compounds. Studies on the activity against Leishmania amazonensis revealed that while this compound itself is active, a mixture of this compound and piperlonguminine (B1678439) (in a 2:3 ratio) exhibited even greater activity against the promastigote forms of the parasite. ejournals.eu This synergistic or combined effect underscores the potential for developing hybrid compounds or co-formulations.

Detailed analysis showed that this compound had a 50% inhibitory concentration (IC50) of 9.5 µg/mL against promastigotes and 10 µg/mL against amastigotes of L. amazonensis. ejournals.eu In comparison, the mixture of this compound and piperlonguminine (2:3) was significantly more potent against promastigotes, with an IC50 of 0.9 µg/mL. ejournals.eu

Similarly, the antitrypanosomal activity of this compound has been demonstrated against Trypanosoma cruzi, the agent of Chagas disease. Research has confirmed that this compound induces autophagic cell death in the parasite, presenting a promising mechanism for new drug development. bvsalud.org

**Table 1: Antileishmanial Activity of this compound and Related Compounds against *Leishmania amazonensis***

| Compound/Mixture | Form | IC50 (µg/mL) |

|---|---|---|

| This compound | Promastigote | 9.5 ejournals.eu |

| Amastigote | 10 ejournals.eu | |

| Piperlonguminine | Promastigote | 2.5 ejournals.eu |

| Amastigote | 9.0 ejournals.eu | |

| This compound:Piperlonguminine (2:3) | Promastigote | 0.9 ejournals.eu |

| Amastigote | 24 ejournals.eu |

Antimycobacterial Activity

This compound has demonstrated notable activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. In studies evaluating its efficacy, this compound exhibited a minimum inhibitory concentration (MIC) of 8.0 µg/mL against M. tuberculosis H37Rv. embrapa.brscielo.br This activity was found to be more potent than the crude ethanolic extract (EE) and various fractions (hexane fraction - HF, dichloromethane (B109758) fraction - DF) of Ottonia martiana, from which it was isolated. embrapa.brscielo.br The selectivity index (SI), which measures the ratio of cytotoxicity to antimicrobial activity, was 9.66 for this compound, indicating a degree of selective toxicity towards the mycobacteria over mammalian cells. embrapa.brscielo.br

Table 2: Antimycobacterial Activity and Cytotoxicity of this compound and O. martiana Extracts

| Substance | MIC against M. tuberculosis (µg/mL) | IC50 on J774 Macrophages (µg/mL) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | 8.0 embrapa.brscielo.br | 77.05 embrapa.br | 9.66 embrapa.brscielo.br |

| Ethanolic Extract (EE) | 16.0 embrapa.brscielo.br | 103.0 embrapa.br | 6.43 embrapa.br |

| Hexane (B92381) Fraction (HF) | 62.0 embrapa.brscielo.br | 145.0 embrapa.br | 2.34 embrapa.br |

| Dichloromethane Fraction (DF) | 62.0 embrapa.brscielo.br | 93.0 embrapa.br | 1.5 embrapa.br |

Antifungal Activity

Inspired by the antifungal properties of amides isolated from Piper species, including this compound, researchers have synthesized a series of dienamide analogues to investigate their structure-activity relationship. Natural amides such as piperine, this compound, and piperlonguminine showed activity against fungi like Cladosporium cladosporioides and C. sphaerospermum. researchgate.net

Synthetic analogues were developed by modifying the aromatic ring and the amine moiety of the basic amide structure. Bioautography assays indicated that these synthetic dienamides possess strong potential as antifungal agents, with activity levels comparable to standard antifungal compounds. researchgate.net Specific examples of synthesized analogues include (2E,4E)-N,N-diethyl-5-phenylpenta-2,4-dienamide and (2E,4E)-N-isobutyl-5-(4-methoxyphenyl)penta-2,4-dienamide, which were tested for their efficacy against Cladosporium species. researchgate.net

Future Directions and Emerging Research Perspectives for Piperovatine

Advancements in Biosynthetic Engineering for Sustainable and Scalable Production

The natural abundance of Piperovatine in plants like Piper piscatorum and Piper tuberculatum is often insufficient for extensive research and potential commercialization. scielo.brscielo.br Dependence on plant sources raises concerns about sustainability, geographical and seasonal variability, and the environmental impact of cultivation and extraction. Biosynthetic engineering presents a promising alternative for sustainable and scalable production.

Future research will likely focus on:

Elucidation of the Biosynthetic Pathway: The complete enzymatic pathway for this compound synthesis in Piper species is not yet fully understood. The initial steps likely involve the synthesis of the fatty acid backbone and the cinnamic acid precursor, followed by amide bond formation. Advanced techniques like transcriptomics and proteomics can help identify and characterize the specific enzymes involved, such as acyl-CoA synthetases, desaturases, and amide synthases.

Heterologous Expression: Once the key genes in the biosynthetic pathway are identified, they can be transferred into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae. This process, known as heterologous expression, could enable the large-scale fermentation-based production of this compound, offering a more controlled, reliable, and cost-effective supply.

Metabolic Engineering: The productivity of these microbial factories can be further enhanced by optimizing metabolic fluxes. This involves redirecting the host's metabolism to increase the availability of essential precursors for this compound synthesis and knocking out competing pathways to minimize the formation of unwanted byproducts.

Development of Novel Synthetic Methodologies for Enhanced Chemical Diversity and Accessibility

While total synthesis of this compound has been achieved, future work must focus on developing more efficient and versatile synthetic routes. These new methodologies are crucial for producing not just this compound itself, but also a wide array of analogues for structure-activity relationship (SAR) studies.

Key areas for development include:

Diversity-Oriented Synthesis (DOS): This strategy aims to create libraries of structurally diverse molecules from a common starting material. wikipedia.orgnih.gov Starting with a core scaffold related to this compound, DOS pathways can be designed to systematically modify different parts of the molecule, such as the aromatic ring, the dienamide linker, and the isobutyl group. wikipedia.org This approach can rapidly generate novel compounds with potentially new or improved biological activities. nih.gov

Continuous Flow Chemistry: Moving from traditional batch synthesis to continuous flow processes can offer significant advantages, including improved safety, higher yields, better reproducibility, and easier scalability. mdpi.com Flow chemistry allows for precise control over reaction parameters and can facilitate multi-step syntheses in a streamlined manner, accelerating the production of this compound and its derivatives. mdpi.com